Cas no 42233-07-8 (Docosanoic acid, dodecyl ester)

Docosanoic acid, dodecyl ester 化学的及び物理的性質
名前と識別子
-
- Docosanoic acid, dodecyl ester
- dodecyl docosanoate
- Lauryl behenate
- UNII-96309WU4RC
- Q27271852
- LAURYL BEHENATE [INCI]
- DB-255072
- lauryl behenate, AldrichCPR
- DTXCID50117556
- WE(12:0/22:0)
- LMFA07010046
- 42233-07-8
- 96309WU4RC
- Dodecyl behenate
- dodecanyl docosanoate
- SCHEMBL339018
- DTXSID40195065
-
- インチ: InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34(35)36-33-31-29-27-25-14-12-10-8-6-4-2/h3-33H2,1-2H3
- InChIKey: IFLDFHHUUCVKNJ-UHFFFAOYSA-N
- SMILES: C(OCCCCCCCCCCCC)(=O)CCCCCCCCCCCCCCCCCCCCC
計算された属性
- 精确分子量: 508.52193141g/mol
- 同位素质量: 508.52193141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 36
- 回転可能化学結合数: 32
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 16.3
- Surface Charge: 0
- 互变异构体数量: 何もない
Docosanoic acid, dodecyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 45-2212-9-100mg |
Lauryl Behenate |
42233-07-8 | >99% | 100mg |
€58.00 | 2025-03-07 | |
Larodan | 45-2212-13-1g |
Lauryl Behenate |
42233-07-8 | >99% | 1g |
€184.00 | 2025-03-07 |
Docosanoic acid, dodecyl ester 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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2. Book reviews
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Docosanoic acid, dodecyl esterに関する追加情報
Docosanoic Acid, Dodecyl Ester: A Comprehensive Overview
The compound with CAS No 42233-07-8, commonly referred to as Docosanoic acid, dodecyl ester, is a significant chemical entity with diverse applications across various industries. This compound is a fatty acid ester, specifically derived from docosanoic acid and dodecyl alcohol. Its molecular formula is C22H44O2, and it exhibits a molecular weight of 344.56 g/mol. The compound is characterized by its long-chain structure, which contributes to its unique physical and chemical properties.
Docosanoic acid, dodecyl ester is widely recognized for its role in the formulation of various consumer products, including cosmetics, personal care items, and industrial lubricants. Its long-chain structure imparts excellent emollient properties, making it highly suitable for use in skin care products. Recent studies have highlighted its ability to enhance the barrier function of the skin, thereby reducing transepidermal water loss (TEWL) and improving overall skin hydration.
In the realm of materials science, docosanoic acid, dodecyl ester has been explored for its potential in the development of advanced polymeric materials. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. These polymers exhibit excellent mechanical properties and are being considered for applications in packaging, agriculture, and biomedical devices.
The chemical synthesis of docosanoic acid, dodecyl ester typically involves a transesterification reaction between docosanoic acid and dodecyl alcohol in the presence of an acid catalyst. This reaction yields a high-purity ester with minimal by-products. The compound is also amenable to various functionalization techniques, allowing for the incorporation of additional functional groups to tailor its properties for specific applications.
Recent advancements in analytical techniques have enabled a deeper understanding of the structural and dynamic properties of docosanoic acid, dodecyl ester at the molecular level. For instance, nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the stereochemistry and conformational dynamics of this compound in different solvents and temperatures. These insights have proven invaluable in optimizing its performance in various industrial applications.
In terms of safety and toxicity profiles, docosanoic acid, dodecyl ester has been subjected to rigorous testing under regulatory frameworks such as those outlined by the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA). These studies have demonstrated that the compound exhibits low acute toxicity and is generally considered safe for use in consumer products when applied as directed.
The environmental impact of docosanoic acid, dodecyl ester has also been a focal point of recent research efforts. Studies have shown that this compound is readily biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional petrochemical-based esters. Its degradation pathways have been characterized using advanced microbial consortia and metabolic profiling techniques, further reinforcing its suitability for sustainable applications.
In conclusion, docosanoic acid, dodecyl ester (CAS No 42233-07-8) stands as a versatile and valuable chemical entity with a wide array of applications across multiple sectors. Its unique combination of physical properties, coupled with its favorable safety and environmental profiles, positions it as a key ingredient in the development of innovative products that meet the demands of modern society while adhering to sustainability principles.
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